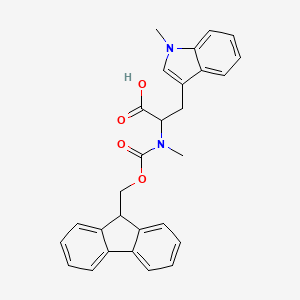

N-Fmoc-N,1-dimethyl-L-tryptophan

Beschreibung

BenchChem offers high-quality N-Fmoc-N,1-dimethyl-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N,1-dimethyl-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H26N2O4 |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-methylindol-3-yl)propanoic acid |

InChI |

InChI=1S/C28H26N2O4/c1-29-16-18(19-9-7-8-14-25(19)29)15-26(27(31)32)30(2)28(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26H,15,17H2,1-2H3,(H,31,32) |

InChI-Schlüssel |

SLOCNJPRAJRJLJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Advanced Peptidomimetic Building Block: Fmoc-N-Me-Trp(Me)-OH

This is an in-depth technical guide on the specialized peptidomimetic building block Fmoc-

Technical Guide to Structure, Synthesis, and SPPS Utility

Executive Summary

Fmoc-

This dual modification serves two critical functions in drug design:

-

Conformational Constraint: The

-methyl group restricts the -

Metabolic & Chemical Stability: The

-methyl group eliminates the indole hydrogen bond donor, preventing oxidative degradation and blocking specific enzymatic recognition sites (e.g., by chymotrypsin).

Chemical Structure & Properties[1][2][3]

Molecular Identity

The molecule is characterized by the presence of the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group on the secondary

| Property | Specification |

| Systematic Name | |

| Common Notation | Fmoc-N-Me-Trp(1-Me)-OH |

| Molecular Formula | |

| Molecular Weight | ~454.52 g/mol |

| LogP (Predicted) | ~4.8 (Highly Lipophilic) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the two critical methylation sites that differentiate this molecule from standard tryptophan derivatives.

Figure 1: Structural connectivity of Fmoc-N-Me-Trp(Me)-OH highlighting the dual methylation sites.[1][2]

Synthesis & Preparation

Synthesis of double-methylated tryptophan is non-trivial due to the need for regioselectivity. Direct methylation of Fmoc-Trp-OH often leads to esterification or racemization. The preferred route involves building the amino acid from a pre-methylated indole precursor.

Recommended Synthetic Route (Enantioselective)

The most robust protocol utilizes the Freidinger Lactam method or Reductive Amination on a 1-methyl-tryptophan scaffold.

-

Precursor Synthesis: Start with 1-methylindole . Form the gramine derivative or aldehyde to couple with a glycine equivalent (e.g., Schöllkopf bis-lactim ether) to establish the L-configuration.

-

N-Alpha Methylation:

-

Alternative: Reductive Amination (Direct)

-

Substrate: Fmoc-1-Me-Trp-OH.

-

Reagent: Paraformaldehyde + acid catalyst (formation of oxazolidinone).

-

Reduction: Triethylsilane (TES) / TFA opens the ring to yield the N-methyl group.

-

Synthesis Workflow Diagram

Figure 2: The "Oxazolidinone Route" for introducing the N-alpha methyl group onto a tryptophan core.

Solid Phase Peptide Synthesis (SPPS) Protocol

Incorporating Fmoc-N-Me-Trp(Me)-OH into a peptide chain presents two specific challenges: steric hindrance (due to the N-methyl group) and racemization risk during activation.

Coupling To the N-Me-Trp Residue (Next AA Addition)

Once Fmoc-N-Me-Trp(Me)-OH is on the resin, removing the Fmoc group reveals a secondary amine . Coupling the next amino acid onto this secondary amine is difficult.

-

Recommended Reagents: HATU or COMU are mandatory. PyBOP is often insufficient.

-

Conditions: Double coupling (2 x 1 hr) at elevated temperature (50°C) or microwave assistance.

-

Monitoring: Chloranil test (for secondary amines) instead of Kaiser test.

Coupling the Residue Onto the Resin

Activating the carboxyl group of an N-methyl amino acid carries a high risk of losing chiral integrity (epimerization) via oxazolone formation.

-

Base Selection: Use collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA to reduce base-catalyzed racemization.

-

Activation: DIC/Oxyma Pure is superior to HATU for maintaining chirality during this specific step.

Cleavage & Work-up

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Scavengers: Unlike Trp(Boc), the 1-methyl-indole is permanently modified and does not generate carbocations. However, the indole ring is electron-rich; standard scavengers (TIS or DODT) prevent re-attachment of other protecting groups.

| Step | Reagent/Condition | Critical Note |

| Fmoc Removal | 20% Piperidine/DMF + 0.1M HOBt | HOBt suppresses aspartimide formation (if Asp present). |

| Activation | HATU / HOAt / DIEA | Use only if coupling to the resin. |

| Coupling Time | 2 x 45 min | Double coupling is standard. |

| Monitoring | Chloranil / Acetaldehyde | Kaiser test will yield false negatives on N-Me amines. |

Applications in Drug Discovery[1]

Improving ADME Properties

N-methylation is a proven strategy to improve the pharmacokinetic profile of peptide drugs.

-

Membrane Permeability: By masking the hydrogen bond donor of the peptide backbone (N-H

N-Me), the desolvation energy required to enter the lipid bilayer is reduced. -

Oral Bioavailability: Cyclosporine A is the classic example of N-methylation conferring oral bioavailability. Fmoc-N-Me-Trp(Me)-OH contributes to this "chameleon" effect.

Peptidomimetics & Stability

The dual methylation makes the residue invisible to many proteases.

-

Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminal of aromatic residues (Trp, Tyr, Phe). Methylation of the amide nitrogen sterically blocks the enzyme's active site access.

-

Oxidation Resistance: The 1-methyl group on the indole prevents the formation of oxindoles, a common degradation pathway for Tryptophan in solution.

References

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

-

Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science.

-

Aurelio, L., et al. (2004).

-amino Acids. Chemical Reviews. -

PubChem Compound Summary . Fmoc-N-Me-Trp Derivatives. National Center for Biotechnology Information.

Sources

- 1. Fmoc-N-Me-D-Trp(Boc)-OH | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

Advanced Peptide Engineering: The Technical Guide to N-alpha-Fmoc-N-in-methyl-L-tryptophan

Executive Summary

This technical guide addresses the specific application of N-alpha-Fmoc-N-in-methyl-L-tryptophan in Solid Phase Peptide Synthesis (SPPS) and Medicinal Chemistry. Unlike standard Tryptophan derivatives used for temporary protection (e.g., Fmoc-Trp(Boc)-OH), this compound introduces a permanent structural modification—methylation of the indole nitrogen (

This modification is a critical tool in Structure-Activity Relationship (SAR) studies, used to delete the hydrogen bond donor capability of the indole ring, thereby probing the necessity of specific peptide-receptor interactions.

Part 1: Chemical Identity & Nomenclature Map[1]

Precision in nomenclature is vital. In peptide chemistry, "N-methyl" usually implies backbone methylation (

Synonyms and Identifiers

| Category | Identifier / Synonym |

| Common Name | Fmoc-Trp(1-Me)-OH |

| Alternative Common | Fmoc-1-methyl-L-tryptophan |

| Abbreviation | Fmoc-L-Trp(Me)-OH |

| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

| CAS Number | 1334509-86-2 (Free Acid form) |

| Molecular Formula | |

| Molecular Weight | 440.5 g/mol |

Visualization: Nomenclature Hierarchy

The following diagram clarifies the structural distinction between the target compound and its isomers to prevent procurement errors.

Figure 1: Structural taxonomy distinguishing the target N-in-methyl derivative from backbone-methylated and Boc-protected variants.

Part 2: Structural Significance & SAR Logic

The Mechanistic "Why"

In drug design, replacing Tryptophan (Trp) with Fmoc-Trp(1-Me)-OH serves a specific diagnostic purpose.

-

H-Bond Donor Deletion: The indole NH of Tryptophan is a strong hydrogen bond donor.[2] By methylating this position, you eliminate this interaction.

-

Result A (Loss of Potency): If the peptide's activity drops significantly, the indole NH was critical for binding (H-bond to the receptor).

-

Result B (Retained Potency): If activity remains, the NH was not essential. This allows for further optimization (e.g., improving lipophilicity).

-

-

Lipophilicity & Permeability: The methyl group increases the

of the residue, potentially improving membrane permeability and blood-brain barrier (BBB) penetration. -

Metabolic Stability: While less effective than backbone methylation or D-amino acids, blocking the indole nitrogen can reduce oxidative degradation rates.

Part 3: Experimental Protocol (SPPS)

Expertise Note: Unlike Fmoc-Trp(Boc)-OH, the methyl group on Fmoc-Trp(1-Me)-OH is acid-stable . It will not be removed during TFA cleavage. It is a permanent modification.

Handling & Storage

-

Storage: -20°C, desiccated. Tryptophan derivatives are light-sensitive; store in amber vials.

-

Solubility: Soluble in DMF and NMP.[2] Dissolve immediately prior to use to prevent spontaneous decarboxylation or oxidation.

Coupling Protocol (Standard 0.1 mmol scale)

This residue couples efficiently using standard uronium or carbodiimide chemistry.

Reagents:

-

Activator: HATU (379 mg, 1.0 mmol) or DIC/Oxyma (for lower racemization risk).

-

Base: DIEA (Diisopropylethylamine) (348 µL, 2.0 mmol).

-

Solvent: DMF (Dry, amine-free).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash DMF ( -

Activation:

-

Dissolve Fmoc-Trp(1-Me)-OH (4 eq relative to resin) in DMF.

-

Add HATU (3.9 eq).

-

Add DIEA (8 eq) immediately before adding to resin.

-

Note: Pre-activation time should be < 2 minutes to minimize racemization.

-

-

Coupling: Shake at Room Temp for 45–60 minutes.

-

Monitoring: Perform Kaiser Test (if on primary amine) or Chloranil Test (if on secondary amine).

-

Capping (Optional but Recommended): Acetic Anhydride/DIEA/DMF to block unreacted amines.

Cleavage & Isolation

Critical Control Point: Although the 1-Methyl group stabilizes the indole ring against some side reactions, Tryptophan derivatives are notoriously prone to alkylation by carbocations released from other protecting groups (e.g., Pbf, Trt, tBu) during cleavage.

Cocktail Recipe (Reagent K equivalent):

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

EDT (Ethanedithiol): 2.5% (Essential scavenger for Trp preservation).

Duration: 2–3 hours at Room Temp. Precipitate in cold Diethyl Ether.

Visualization: SPPS Workflow

Figure 2: Solid Phase Peptide Synthesis cycle specifically optimized for Fmoc-Trp(1-Me)-OH incorporation.

Part 4: Quality Control & Analytical Expectations

When analyzing the final peptide via HPLC/MS, expect the following:

-

Mass Shift: The peptide mass will be +14.02 Da higher than the native Tryptophan sequence (due to the

group).[2] -

Retention Time: The peptide will be more hydrophobic (elute later) on a C18 Reverse Phase column compared to the non-methylated analog.

-

UV Spectrum: The indole chromophore is slightly altered.[2] While

remains near 280 nm, the extinction coefficient may vary slightly.

References

-

Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013).[4] "N-methylation of peptides and proteins: an important element for modulating biological functions."[4] Angewandte Chemie International Edition, 52(1), 254-269.[4] [Link]

-

PubChem. "Fmoc-Trp(Me)-OH Compound Summary."[5] National Library of Medicine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Trp-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-formyl-L-tryptophan | C27H22N2O5 | CID 56777305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Engineering of Peptide Therapeutics: The Dual N-Methylated Tryptophan Paradigm

Topic: Dual N-methylated tryptophan derivatives for peptide stability Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Tryptophan Liability

In the development of peptide therapeutics, Tryptophan (Trp, W) presents a paradox. It is often the "hotspot" for receptor binding due to its bulky, electron-rich indole ring, yet it is simultaneously a primary liability for stability. Trp is susceptible to rapid oxidative degradation and serves as a recognition motif for chymotrypsin-like proteases.

This guide details the Dual N-Methylation Strategy —a medicinal chemistry approach that modifies both the backbone amide nitrogen (

The Architecture of Dual Methylation

Standard N-methylation refers only to the peptide backbone (

-

The

-Amino Group ( -

The Indole Nitrogen (

-Me or

Mechanism of Stabilization

The following diagram illustrates how Dual N-methylation disrupts standard degradation pathways.

Caption: Figure 1. Mechanism of Action. Dual methylation blocks proteolytic access via steric hindrance (

Chemical Synthesis: The "Difficult Coupling" Protocol

Synthesizing peptides with Dual N-methylated Trp residues is non-trivial. The steric bulk of the methyl groups severely hinders the coupling efficiency of the subsequent amino acid. Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) protocols will fail, leading to deletion sequences.

The Building Block:

Ideally, use the pre-synthesized building block: Fmoc-

-

Note: If this is unavailable,

-methylation can be performed on-resin (via the Mitsunobu reaction or reductive amination), but starting with the purified building block is superior for purity.

Validated SPPS Protocol for N-Me-Trp Coupling

Objective: Couple an amino acid (AA) onto the N-terminus of a resin-bound Dual N-Me-Trp residue.

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF/NMP (1:1 ratio recommended for better swelling).

-

Chaotropic Agent: K-Oxyma (optional, reduces racemization).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

-

Deprotection: Remove Fmoc from the N-Me-Trp residue using 20% Piperidine/DMF (2 x 5 min). Crucial: Wash extensively (5x DCM, 5x DMF) to remove all secondary amines.

-

Activation (The "Pre-Activation" Step):

-

Dissolve the incoming Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in minimum NMP.

-

Add DIPEA (10 eq).

-

Allow to activate for exactly 30 seconds before adding to the resin.

-

-

Coupling Reaction:

-

Add activated mixture to the resin.

-

Microwave Condition: 75°C for 10 minutes (25W).

-

Alternative (Room Temp): Double couple: 2 x 2 hours.

-

-

Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Chloranil Test: Use the Chloranil test (for secondary amines) rather than Kaiser test (primary amines) to verify coupling completion.

Caption: Figure 2. Optimized SPPS workflow for sterically hindered N-methylated residues.

Experimental Validation: Self-Validating Systems

To trust the stability claims, you must perform comparative assays.

A. Proteolytic Stability Assay (Chymotrypsin Challenge)

Chymotrypsin cleaves at the C-terminal side of bulky hydrophobic residues (Trp, Tyr, Phe). This is the gold standard test for Trp modifications.

Protocol:

-

Preparation: Dissolve peptide (100 µM) in Phosphate Buffer (PBS, pH 7.4).

-

Enzyme Addition: Add

-Chymotrypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

-

Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining peptide relative to t=0 internal standard.

B. PAMPA (Parallel Artificial Membrane Permeability Assay)

Dual methylation often converts a cell-impermeable peptide into a permeable one by masking the polar N-H bonds.

Protocol:

-

Donor Plate: Load peptide (10 mM) in PBS (pH 7.4).

-

Membrane: Coat PVDF filter with 1% Lecithin in Dodecane.

-

Acceptor Plate: Fill with PBS (pH 7.4).

-

Incubation: Sandwich plates and incubate for 18 hours at RT.

-

Quantification: Measure UV absorbance or LC-MS of Acceptor vs. Donor wells.

-

Calculation: Determine effective permeability (

).

Comparative Data Analysis

The following table summarizes the expected impact of Dual N-methylation compared to native and single-methylated variants.

| Parameter | Native Trp Peptide | Dual ( | ||

| Chymotrypsin | < 30 min | > 4 hours | ~ 45 min | > 12 hours |

| Plasma Stability | Low | High | Moderate | Very High |

| Membrane Permeability | Low | Moderate | Moderate | High |

| Oxidative Stability | Poor | Poor | Excellent | Excellent |

| Conformation | Flexible | Semi-Rigid | Flexible | Rigid (Turn-Inducing) |

Note: Data represents typical fold-changes observed in cyclic and short linear peptides.

References

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

Di Gioia, M. L., et al. (2016). N-Methylated amino acids in peptide synthesis and drug design. Mini-Reviews in Medicinal Chemistry. Link

-

Qvit, N., et al. (2017). Scaffold-based design of peptidomimetics for protein-protein interaction inhibition. Drug Discovery Today. Link

-

Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. Link

-

White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link

Advanced Peptidomimetic Design: The Strategic Role of 1-Methyl-Tryptophan (1-MT)

Executive Summary

In the landscape of non-proteinogenic amino acids, 1-methyl-tryptophan (1-MT) occupies a unique niche. Unlike backbone N-methylated residues (e.g., N-Me-Trp) which are primarily used to induce cis-peptide bonds and resist proteolysis, 1-MT involves methylation of the indole nitrogen (N1) . This subtle modification abolishes the hydrogen bond donor capacity of the side chain without significantly altering its dipole moment or aromaticity.

This guide details the physicochemical, biological, and synthetic utility of 1-MT. It serves as a blueprint for researchers looking to leverage 1-MT for IDO inhibition , fluorescence probing , and improving synthetic yield by eliminating specific side reactions.

Physicochemical Properties & Structural Impact[1][2][3]

The substitution of the indole proton with a methyl group fundamentally alters the residue's interaction with its environment. Understanding these shifts is critical for rational peptidomimetic design.

Comparative Properties Table

| Property | L-Tryptophan (Trp) | 1-Methyl-L-Tryptophan (1-MT) | Design Implication |

| H-Bond Donor | Yes (Indole NH) | No (Indole N-Me) | Disrupts H-bond networks; increases membrane insertion depth. |

| Hydrophobicity | High | Very High | Enhances affinity for hydrophobic pockets (e.g., IDO active site). |

| Fluorescence QY | ~0.14 (in water) | ~0.34 (in water) | 1-MT is often more fluorescent due to reduced quenching by solvent protons. |

| Dipole Moment | ~2.1 D | ~2.1 D | Retains electrostatic orientation in helices (e.g., Gramicidin channels). |

| pKa (Side Chain) | ~17 (Indole NH) | N/A | Eliminates deprotonation potential at high pH. |

Structural Visualization: H-Bonding Network Disruption

The following diagram illustrates how 1-MT disrupts canonical hydrogen bonding networks compared to native Tryptophan.

Caption: Comparison of interaction modes. Trp acts as an H-bond donor, whereas 1-MT acts as a hydrophobic anchor, forcing solvation changes.

Biological & Pharmacological Utility

Indoleamine 2,3-dioxygenase (IDO) Inhibition

The most prominent application of 1-MT is as a competitive inhibitor of IDO1 , a checkpoint enzyme that suppresses T-cell activity in the tumor microenvironment.

-

Mechanism: 1-MT mimics Trp but cannot be metabolized into Kynurenine, thereby stalling the pathway.

-

Isomer Specificity: While the L-isomer is a more potent inhibitor of the purified enzyme in vitro, the D-isomer (Indoximod) is often more effective in vivo due to superior pharmacokinetic properties and relief of downstream mTOR suppression.

Caption: 1-MT competitively inhibits IDO, preventing Tryptophan depletion and Kynurenine accumulation, thus restoring T-cell activity.

Proteolytic Stability: A Nuanced View

Unlike N-methylation of the peptide backbone (which sterically blocks protease access to the scissile bond), 1-MT does not guarantee total proteolytic resistance .

-

Chymotrypsin Sensitivity: Chymotrypsin cleaves at the C-terminal side of aromatic residues.[1][2] While 1-MT is bulkier, it can still fit into the hydrophobic S1 pocket of chymotrypsin.

-

Advantage: However, the rate of hydrolysis is often retarded because the N-methyl group disrupts the precise alignment required for the catalytic triad (Ser195-His57-Asp102) to function efficiently. It is a tool for tuning half-life rather than rendering a peptide completely inert.

Synthetic Methodologies (SPPS)[6]

Incorporating 1-MT into peptides via Solid Phase Peptide Synthesis (SPPS) offers a distinct chemical advantage: Prevention of Indole Alkylation.

The "Side Reaction" Advantage

During the final cleavage step (TFA treatment), the electron-rich indole ring of native Trp is prone to electrophilic attack by carbocations (e.g., tert-butyl cations from Boc/tBu protecting groups). This results in permanent alkylation of the indole nitrogen or C2 position.

-

The 1-MT Solution: Because the N1 position is already methylated, 1-MT is chemically immune to N-alkylation side reactions. This often results in higher crude purity for 1-MT peptides compared to their native Trp counterparts.

Protocol: Coupling Fmoc-1-Me-Trp-OH

Due to the steric bulk of the indole methyl group, coupling requires efficient activation.

Reagents:

-

Resin: Rink Amide or Wang (0.1–0.5 mmol/g loading).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU.

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Protocol:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-1-Me-Trp-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add DIPEA (8.0 eq) immediately before adding to resin.

-

Note: Pre-activation time should not exceed 2 minutes to avoid racemization.

-

-

Coupling: Shake at Room Temp for 60–90 minutes .

-

Quality Check: Perform a Chloranil test (since 1-MT is a secondary amine in the side chain but the backbone is primary, standard Kaiser test works for the N-terminus).

-

-

Capping: Acetylate unreacted amines with Ac2O/DIPEA/DMF if the test is positive.

Caption: Optimized SPPS workflow for 1-MT incorporation using HATU activation.

Fluorescence as a Design Tool

1-MT is an invaluable probe for biophysical studies.

-

Quantum Yield (QY): Native Trp fluorescence is often quenched by electron transfer from the excited indole ring to the peptide backbone amides. This process is facilitated by the indole NH.

-

The 1-MT Shift: By methylating the nitrogen, this quenching pathway is blocked. Consequently, 1-MT often exhibits a higher quantum yield and a fluorescence lifetime decay that is simpler (mono-exponential) compared to the complex multi-exponential decay of Trp.

-

Application: Use 1-MT to determine if fluorescence quenching in your peptide is due to solvent exposure (which affects both Trp and 1-MT) or intra-molecular H-bonding (which affects only Trp).

References

-

PubChem. (2023). 1-Methyltryptophan | C12H14N2O2. National Library of Medicine. Link

-

Koehl, P., et al. (2008). The Preference of Tryptophan for Membrane Interfaces: Insights from N-methylation of Tryptophans in Gramicidin Channels. Biophysical Journal. Link

-

Lewis, H. C., et al. (2017). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget. Link

-

Callis, P. R. (2004). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. Journal of Physical Chemistry B. Link

-

Giraud, M., et al. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science. Link

Sources

Technical Guide: Hydrophobicity & Physicochemical Profiling of N,1-Dimethyl-L-Tryptophan vs. Native Tryptophan

[1]

Executive Summary

The modification of Native L-Tryptophan (Trp) to N,1-Dimethyl-L-Tryptophan represents a critical structural evolution intended to enhance lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.[1] While native tryptophan is amphipathic with a preference for hydrophobic pockets (LogP

Structural & Physicochemical Analysis[1]

Chemical Architecture

The hydrophobicity of tryptophan derivatives is governed by the balance between the non-polar indole ring and the zwitterionic amino-acid backbone.

-

Native L-Tryptophan: Possesses two key hydrogen bond donors: the indole N-H (weakly acidic, pKa

17) and the -

N,1-Dimethyl-L-Tryptophan:

-

1-Methylation (Indole): Removes the indole N-H hydrogen bond donor.[1] This prevents water hydrogen bonding at the ring edge, significantly increasing the hydrophobic surface area.

-

-Methylation (Backbone): Converts the primary amine to a secondary amine.[1] While it retains a proton donor capability, the added methyl group increases steric bulk and local lipophilicity (LogP increment

-

Comparative Physicochemical Data

The following table synthesizes experimental and predicted data based on fragmental contribution theory (SAR).

| Property | Native L-Tryptophan | N,1-Dimethyl-L-Tryptophan | Impact of Modification |

| Formula | Addition of 2 Methyl groups ( | ||

| MW ( g/mol ) | 204.23 | 232.28 | +28.05 Da |

| LogP (pH 7.4) | -1.06 (Exp) | ~0.8 to 1.2 (Pred) | Major Shift: Transitions from hydrophilic to lipophilic.[1][2] |

| H-Bond Donors | 3 (Indole NH, | 1 ( | Loss of Indole NH donor is critical for membrane crossing.[1] |

| H-Bond Acceptors | 3 | 3 | Unchanged (Carbonyls/Ring system).[1] |

| pKa ( | 2.38 | ~2.2 | Minimal change.[1] |

| pKa ( | 9.39 | ~9.6 | Secondary amines are often slightly more basic; alters ionization profile.[1] |

Structural Visualization

The diagram below illustrates the specific sites of methylation and the resulting loss of solvation potential.

Figure 1: Structural evolution from Native Tryptophan to the Dimethyl derivative, highlighting the additive hydrophobic effects of specific methylation sites.

Experimental Protocols for Hydrophobicity Determination[1]

To empirically validate the hydrophobicity shift, two methods are recommended: Reverse-Phase HPLC (RP-HPLC) for rapid screening and Shake-Flask for absolute LogP determination.[1]

Protocol A: RP-HPLC Retention Mapping

This method relies on the correlation between retention time (

Materials:

-

Column: C18 (Octadecylsilane), 5

m, 150 x 4.6 mm (e.g., Agilent Zorbax or Phenomenex Luna). -

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent suppresses silanol interactions).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Detection: UV at 280 nm (Indole absorption).

Methodology:

-

Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B.

-

Gradient:

-

Injection: 10

L of 1 mM sample in water/methanol (90:10).

Expected Results:

-

Native Trp: Elutes early (

4-6 min). The polar zwitterion interacts minimally with the C18 chain compared to the mobile phase. -

N,1-Dimethyl-L-Trp: Elutes significantly later (

10-12 min).[1] The loss of the indole H-bond donor drives strong partitioning into the stationary C18 phase.

Protocol B: Miniaturized Shake-Flask (LogD Determination)

This is the gold standard for determining the distribution coefficient (LogD) at physiological pH.

Workflow:

-

Preparation: Prepare 10 mM Phosphate Buffer (PBS), pH 7.4. Saturate 1-Octanol with this PBS (and vice versa) for 24 hours.

-

Dissolution: Dissolve 1 mg of N,1-dimethyl-L-tryptophan in 1 mL of saturated PBS (Phase 1). Measure UV Absorbance (

) at 280 nm. -

Partitioning: Add 1 mL of saturated Octanol (Phase 2). Vortex vigorously for 30 minutes at 25°C.

-

Separation: Centrifuge at 2000 x g for 10 minutes to separate phases.

-

Quantification: Carefully sample the aqueous phase (bottom) and measure UV Absorbance (

). -

Calculation:

Biological Implications[1][3][4][5][6]

The shift in hydrophobicity directly alters the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule.

Blood-Brain Barrier (BBB) Permeability

Native tryptophan requires the LAT1 (Large Neutral Amino Acid Transporter) to cross the BBB.

-

N,1-Dimethyl-L-Trp: The increased lipophilicity allows for a component of passive diffusion across the endothelial membranes of the BBB, in addition to potential transport via LAT1 (though N-methylation can reduce transporter affinity).[1] This "dual-entry" potential often results in higher brain accumulation compared to native Trp.[1]

Metabolic Stability (Protease Resistance)

-

Aminopeptidases: These enzymes typically require a free primary

-amine to cleave N-terminal residues.[1] The -

IDO/TDO Metabolism: Indoleamine 2,3-dioxygenase (IDO) oxidizes the indole ring. 1-Methylation of the indole ring blocks the formation of the transition state required for oxidation, effectively converting the substrate into a competitive inhibitor.

Biological Pathway Diagram[1]

Figure 2: Pharmacokinetic pathway illustrating the enhanced BBB penetration and metabolic resistance of the dimethyl derivative compared to the native amino acid.

References

-

PubChem. (2025).[3] N,1-Dimethyl-L-tryptophan Compound Summary. National Library of Medicine.[3] [1]

-

Uyttendaele, I., et al. (2003). 1-Methyl-tryptophan: a specific inhibitor of indoleamine 2,3-dioxygenase.[1][4][5][6][7] Journal of Medicinal Chemistry.

-

Wicha-Komsta, K., et al. (2020).[8] HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. Journal of Chromatographic Science.

-

Alfa Chemistry. (2025).[2] Hydrophobicity Index Table of Common Amino Acids.

-

Wirthgen, E., et al. (2016). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. Experimental Biology and Medicine.

Sources

- 1. CAS 526-31-8: N-Methyl-L-tryptophan | CymitQuimica [cymitquimica.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. N-methyl-L-tryptophan | C12H14N2O2 | CID 160511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Selective inhibition of IDO1, D-1-methyl-tryptophan (D-1MT), effectively increased EpCAM/CD3-bispecific BiTE antibody MT110 efficacy against IDO1hibreast cancer via enhancing immune cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of 1-N-11C-Methyl-l- and -d-Tryptophan for pharmacokinetic imaging of the immune checkpoint inhibitor 1-Methyl-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Advanced Technical Guide: Fmoc-Protected N-Methylated Amino Acid Building Blocks in SPPS

Executive Summary & Core Directive

The Challenge: N-methylation of peptide backbones is a pivotal strategy in modern drug discovery to enhance metabolic stability (protease resistance), membrane permeability (via intramolecular H-bond masking), and conformational rigidity. However, the introduction of Fmoc-N-methyl amino acids into Solid-Phase Peptide Synthesis (SPPS) introduces severe steric hindrance and high racemization risks that defeat standard automated protocols.

The Solution: This guide moves beyond standard Fmoc cycles, providing a self-validating workflow for handling N-methylated building blocks. It distinguishes critically between coupling of the N-methylated unit (activation prone to racemization) and coupling onto the N-methylated terminus (nucleophilic difficulty).

The Chemistry of N-Methylation

Conformational Impact

Unlike standard amino acids which favor the trans peptide bond isomer (

Synthesis of the Building Blocks

While many Fmoc-N-Me-AA-OH derivatives are commercially available, specific analogs must often be synthesized in-house. The two dominant routes are:

-

Freidinger Lactam Method (Oxazolidinone): Condensation of Fmoc-AA-OH with paraformaldehyde/acid to form an oxazolidinone, followed by reductive ring opening (triethylsilane/TFA). This preserves chiral integrity best.

-

Biron-Kessler On-Resin Method: Uses temporary protection (e.g., o-NBS) to allow selective N-methylation on the solid phase before Fmoc introduction.

Critical SPPS Challenges & Solutions

The "Coupling OF" vs. "Coupling TO" Dichotomy

Researchers often conflate these two distinct challenges.

| Scenario | Description | Primary Challenge | Recommended Reagent |

| Coupling OF | Activating Fmoc-N-Me-AA-OH to attach it to the resin-bound peptide. | Racemization. The N-methyl group promotes rapid oxazolonium ion formation upon activation. | HATU / HOAt or COMU / Oxyma .[1] Base (DIEA/TMP) must be minimized (1.0 eq). |

| Coupling TO | Attaching Fmoc-AA-OHonto a resin-bound H-N-Me-AA-Peptide. | Steric Hindrance. The secondary amine is bulky and less nucleophilic. | PyAOP or PyBroP . Microwave energy is often mandatory. |

| N-Me to N-Me | Attaching Fmoc-N-Me-AA-OHontoH-N-Me-AA-Peptide. | Extreme Difficulty. Both steric hindrance and racemization risks combine. | Triphosgene (via acid chloride) or PyBroP + Microwave. |

Racemization Mechanism (The Oxazolonium Pathway)

N-alkylated amino acids are highly prone to racemization during activation because the tertiary amide formed in the activated intermediate facilitates the formation of the 5(4H)-oxazolonium ion.

Figure 1: Mechanism of racemization via oxazolonium ion formation, accelerated by N-methylation.[2]

Validated Experimental Protocols

Protocol A: Coupling TO an N-Methylated Residue (Difficult Step)

Objective: Couple Fmoc-Val-OH onto H-N-Me-Ala-Resin. Reagent Choice: HATU is often insufficient for difficult sequences. PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU are preferred due to higher reactivity and HOAt generation.

-

Swelling: Swell resin in DMF (3 x 5 min).

-

Reagent Prep:

-

Dissolve Fmoc-AA-OH (5.0 eq) and PyAOP (5.0 eq) in dry DMF.

-

Add HOAt (5.0 eq) separately (optional but recommended for Val/Ile).

-

-

Activation: Add DIEA (10.0 eq) to the amino acid mixture. Do not pre-activate for > 1 min.

-

Reaction: Add mixture to resin immediately.

-

Conditions:

-

Standard: Shake for 2–4 hours at RT.

-

Microwave (Recommended): Ramp to 75°C over 2 min; hold at 75°C for 5 min (Power: 30W).

-

-

Monitoring: Standard Kaiser test will fail (secondary amines do not react with ninhydrin). Use the Chloranil Test or Bromophenol Blue test.

-

Chloranil Test: Blue particles = secondary amine present (incomplete coupling). Colorless = complete.

-

Protocol B: Preventing DKP Formation

Risk: When the N-terminal is an N-methyl amino acid (e.g., Fmoc-N-Me-AA-AA-Resin), Fmoc deprotection can trigger an intramolecular attack by the free amine onto the C-terminal carbonyl, cleaving the dipeptide as a Diketopiperazine (DKP).

Mitigation Protocol:

-

Avoid 20% Piperidine: Standard slow deprotection favors DKP.

-

Use DBU/Piperidine: Use 2% DBU / 2% Piperidine in DMF for very short bursts (2 x 30 seconds).

-

Trityl Linkers: Use 2-chlorotrityl chloride (2-CTC) resin.[3] The bulky steric hindrance of the trityl linker discourages DKP formation.[4]

Comparative Data: Coupling Reagents for N-Methyl AAs

The following table summarizes efficiency based on yield and racemization suppression when coupling onto hindered secondary amines.

| Reagent | Class | Reactivity (Coupling TO N-Me) | Racemization Risk | Best Use Case |

| HATU | Uronium/Guanidinium | Moderate to High | Low (with HOAt) | Standard N-Me couplings. |

| PyAOP | Phosphonium | Very High | Low | Sterically hindered N-Me residues (e.g., N-Me-Val). |

| PyBroP | Phosphonium (Bromo) | High | Moderate | Coupling N-Me-AA to N-Me-AA.[1] |

| COMU | Uronium (Oxyma) | High | Very Low | Green alternative to HATU; excellent viscosity profile. |

| BTC (Triphosgene) | Acid Chloride | Extreme | High (Requires care) | The "Nuclear Option" when all else fails. |

Workflow Visualization

Figure 2: Decision matrix for coupling sequences involving N-methylated amino acids.

References

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[5][6] Journal of Peptide Research.[5][6] Link

-

Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

-

Coste, J., et al. (1994). "Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts."[7] Journal of Organic Chemistry. Link

-

Chatterjee, J., et al. (2012). "Synthesis of N-methylated cyclic peptides."[5] Nature Protocols. Link

-

White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry (Discusses N-methyl conformational constraints). Link

Sources

- 1. bachem.com [bachem.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Strategic Utilization of Indole Methylation in Peptide Drug Discovery

The following technical guide details the strategic application of indole methylation (specifically

A Technical Guide to -Methyltryptophan ( ) Incorporation

Executive Summary

In the optimization of peptide therapeutics, Tryptophan (Trp) residues often present a dichotomy: they are critical for hydrophobic anchoring and receptor binding, yet their indole side chains are liabilities for metabolic stability and membrane permeability. Indole methylation —specifically the use of

This guide explores how masking the indole nitrogen (

Mechanistic Foundation: Why Methylate the Indole?

The indole ring of Tryptophan is a large, electron-rich system capable of

Permeability and Lipophilicity (The "Lipinski" Effect)

Membrane permeability is often limited by the desolvation energy required to break hydrogen bonds with water.

-

H-Bond Donor Removal: Methylation at

removes a strong H-bond donor. According to Lipinski’s rules and Veber’s parameters, reducing the HBD count lowers the desolvation penalty, facilitating passive transport across the lipid bilayer. -

Lipophilicity Boost: The addition of a methyl group increases the

of the residue, enhancing the peptide's affinity for the hydrophobic core of cell membranes.

Metabolic Evasion (IDO and Proteolysis)

Tryptophan is the primary substrate for Indoleamine 2,3-dioxygenase (IDO) , which cleaves the indole ring to form

-

IDO Resistance:

is structurally distinct enough to resist catalytic cleavage by IDO, preventing the degradation of the pharmacophore in high-IDO environments (e.g., tumor microenvironments). -

Proteolytic Shielding: While less pronounced than backbone methylation, the steric bulk of the

-methyl group can hinder the induced fit required by chymotrypsin-like proteases that target aromatic side chains.

Conformational Locking

The

Case Study: Potency Amplification in Compstatin

The most authoritative example of

-

Challenge: The native Compstatin sequence had suboptimal potency and pharmacokinetic properties.

-

Strategy: Researchers performed a SAR scan using non-proteinogenic amino acids.[1][2]

-

Result: Substitution of Valine at position 4 with

yielded an analog with a 264-fold increase in inhibitory potency compared to the parent peptide. -

Mechanism: The

residue filled a hydrophobic pocket in complement C3 more effectively than Valine or native Tryptophan, while the methylation prevented unfavorable hydrogen bonding within the binding cleft.

Table 1: Comparative Metrics of Trp vs.

| Feature | Native Tryptophan (Trp) | Impact on Drug Candidate | |

| H-Bond Donors | 1 (Indole NH) | 0 | Improved Permeability (Lower desolvation cost) |

| IDO Susceptibility | High (Substrate) | Low/Resistant | Metabolic Stability (Tumor evasion) |

| Lipophilicity | High | Very High | Membrane Anchoring |

| Steric Bulk | Moderate | High | Conformational Constraint |

| Fluorescence | Altered quantum yield | Unique Probe Properties |

Visualizing the Metabolic Advantage

The following diagram illustrates how

Figure 1: Mechanism of metabolic resistance. Native Trp is susceptible to IDO-mediated oxidative cleavage, whereas

Technical Implementation: Synthesis Protocol

Integrating

Reagents and Materials[1][3][4][5][6][7][8]

-

Building Block: Fmoc-

-OH (commercially available). -

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for acids).[3]

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to higher reactivity.

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Coupling Protocol

This protocol assumes a standard Fmoc chemistry workflow on a 0.1 mmol scale.[3]

-

Resin Preparation:

-

Swell resin in DMF for 30 minutes.

-

Deprotect initial Fmoc group (20% Piperidine/DMF,

min).

-

-

Activation of Fmoc-

-OH:-

Dissolve 0.4 mmol (4 eq) of Fmoc-

-OH in minimal DMF. -

Add 0.38 mmol (3.8 eq) HATU.

-

Add 0.8 mmol (8 eq) DIPEA immediately prior to addition to resin.

-

Note: Pre-activation should not exceed 2 minutes to avoid racemization.

-

-

Coupling Reaction:

-

Add activated solution to the resin.

-

Agitate for 2 hours at room temperature (standard Trp coupling is often 45 min; extend time for methylated analog).

-

Optional: Double couple (repeat step 2-3) if the sequence is prone to aggregation.

-

-

Monitoring:

-

Perform a Kaiser test (ninhydrin). Note that if coupling onto a secondary amine (e.g., Proline), use the Chloranil test.

-

-

Subsequent Coupling (The "Difficult" Step):

-

Coupling the next amino acid onto the

-terminus of

-

Synthesis Decision Workflow

Figure 2: Optimized SPPS workflow for incorporating steric non-canonical amino acids.

References

-

Katragadda, M., et al. (2006).[4] Hydrophobic effect and hydrogen bond removal in the potency optimization of the complement inhibitor Compstatin. Journal of Medicinal Chemistry , 49(15), 4616–4622. Link

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research , 41(10), 1331–1342. Link

-

Hajime, J. Y., et al. (2010).[5] 1-L-methyltryptophan is a more effective inhibitor of vertebrate IDO2 enzymes than 1-D-methyltryptophan.[5] Comparative Biochemistry and Physiology , 157(1), 10-15.[5] Link

-

BenchChem Technical Division. (2025). The Effect of N-Methylation on Peptide Backbone Conformation. BenchChem Technical Guides . Link

-

Paschke, A. K., et al. (2026). Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society , 148(1), 55–60. Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-L-methyltryptophan is a more effective inhibitor of vertebrate IDO2 enzymes than 1-D-methyltryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Fmoc-N,1-dimethyl-L-tryptophan molecular weight and formula

An In-Depth Technical Guide to Nα-Fmoc-Nα,1-dimethyl-L-tryptophan: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of Nα-Fmoc-Nα,1-dimethyl-L-tryptophan, a highly specialized amino acid derivative designed for advanced applications in peptide synthesis and drug discovery. We will delve into its core physicochemical properties, outline a conceptual synthetic pathway, and explore the profound impact of its unique dual-methylation pattern on peptide structure, stability, and function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modified amino acids to overcome challenges in modern peptide science.

Standard solid-phase peptide synthesis (SPPS) has been revolutionized by the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which provides a robust and base-labile strategy for Nα-protection.[1] However, the synthesis of complex or therapeutically challenging peptides often requires amino acid building blocks with specific modifications to enhance their pharmacological profiles. Nα-Fmoc-Nα,1-dimethyl-L-tryptophan incorporates two such critical modifications: methylation of the α-amino group (Nα) and methylation of the indole ring nitrogen (N1).

-

Nα-Methylation: The introduction of a methyl group on the peptide backbone nitrogen fundamentally alters the properties of the resulting peptide. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets. More importantly, it provides steric hindrance that significantly increases resistance to proteolytic degradation by endo- and exopeptidases, a crucial feature for enhancing the in vivo half-life of peptide therapeutics.[2]

-

N1-Indole Methylation: The tryptophan indole side chain is susceptible to oxidation and modification during the acidic conditions of peptide cleavage from the resin, particularly in the presence of protecting groups released from other residues like arginine.[3] Protecting or methylating the indole nitrogen (N1 or Nin) mitigates these side reactions, leading to higher purity and yield of the final peptide product.[3][4]

The combination of these features in a single Fmoc-protected building block makes Nα-Fmoc-Nα,1-dimethyl-L-tryptophan a powerful tool for designing peptides with enhanced stability and purity.

Physicochemical Properties

The defining characteristics of Nα-Fmoc-Nα,1-dimethyl-L-tryptophan are derived from its constituent parts. While this specific derivative is highly specialized and not as commonly cataloged as its precursors, its core properties can be calculated and compared against related, commercially available compounds.

| Property | Nα-Fmoc-Nα,1-dimethyl-L-tryptophan | Nα-Fmoc-N1-methyl-L-tryptophan[5][6][7] | Nα-Fmoc-L-tryptophan[8][9] |

| Synonyms | Fmoc-MeTrp(1-Me)-OH | Fmoc-Trp(Me)-OH | Fmoc-Trp-OH |

| Molecular Formula | C₂₈H₂₆N₂O₄ | C₂₇H₂₄N₂O₄ | C₂₆H₂₂N₂O₄ |

| Molecular Weight | 454.52 g/mol (Calculated) | 440.50 g/mol | 426.46 g/mol |

| Appearance | White to off-white solid (Expected) | Off-white powder | White to off-white powder |

| Purity | ≥95% (Typical for custom synthesis) | ≥95% - 99.5% (HPLC) | >98% (HPLC) |

| Storage Temperature | 0–8 °C (Recommended) | 0–8 °C or ≤ -4 °C | 2–8 °C |

Synthesis and Characterization: A Conceptual Workflow

The synthesis of Nα-Fmoc-Nα,1-dimethyl-L-tryptophan is a multi-step process that requires careful protection and methylation strategies. While numerous methods exist for the synthesis of N-methyl amino acids, a common approach involves protection, methylation, and subsequent deprotection steps tailored for Fmoc chemistry compatibility.[2]

Conceptual Synthesis Protocol

-

Starting Material: Begin with L-tryptophan methyl ester. The ester protects the carboxylic acid during the initial N-methylation steps.

-

Indole N1-Methylation: The indole nitrogen is selectively methylated. This can be achieved using a methylating agent like methyl iodide in the presence of a suitable base.

-

Nα-Protection & Methylation: The α-amino group is protected with an orthogonal protecting group, such as o-nitrobenzenesulfonyl (o-NBS). This group is stable to the methylation conditions and can be selectively removed later. The protected intermediate is then N-methylated, for instance, using dimethyl sulfate.[2]

-

Ester Hydrolysis: The methyl ester is hydrolyzed to reveal the free carboxylic acid, typically using a base like lithium iodide (LiI).[2]

-

Orthogonal Group Removal & Fmoc Protection: The o-NBS group is removed, and the now-secondary α-amino group is protected with Fmoc-OSu or Fmoc-Cl to yield the final product, Nα-Fmoc-Nα,1-dimethyl-L-tryptophan.

-

Purification and Characterization: The final compound is purified using column chromatography and characterized by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and structure.

Visualization of Synthesis Logic

Caption: Conceptual workflow for the synthesis of Nα-Fmoc-Nα,1-dimethyl-L-tryptophan.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this derivative is as a building block in Fmoc-based SPPS.[5] Its incorporation into a peptide sequence is strategic, aimed at enhancing the final molecule's therapeutic potential.

Key Advantages in Peptide Drug Development

-

Enhanced Proteolytic Stability: The Nα-methyl group acts as a steric shield, preventing peptidases from accessing and cleaving the adjacent peptide bond, thereby extending the peptide's half-life in biological systems.

-

Prevention of Side Reactions: The N1-methyl group on the indole ring prevents side reactions during TFA-mediated cleavage, particularly the reattachment of cationic species from arginine protecting groups (e.g., Pmc or Pbf).[3][4] This leads to a cleaner crude product and simplifies purification.

-

Conformational Control: The restriction of rotation around the Cα-N bond and the lack of an N-H hydrogen bond donor allow for precise control over the peptide's secondary structure, which can be critical for receptor binding and biological activity.

-

Improved Pharmacokinetics: The increased stability and modified structure can lead to improved pharmacokinetic properties, making the resulting peptide a more viable drug candidate.[5]

Experimental Protocol: Incorporation via SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and perform the deprotection of the first amino acid or linking moiety.

-

Standard Deprotection: Swell the resin in a suitable solvent like Dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the growing peptide chain.[1]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

Activation and Coupling:

-

In a separate vessel, dissolve Nα-Fmoc-Nα,1-dimethyl-L-tryptophan (typically 3-5 equivalents) in DMF.

-

Add an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA).

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Note: Coupling onto a secondary amine (the N-methylated residue) can be slower than standard couplings and may require extended reaction times or stronger coupling reagents.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted free amines, treat the resin with an acetic anhydride solution.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups. The N1-methyl group remains intact.

SPPS Workflow Visualization

Caption: Standard Fmoc-SPPS cycle for incorporating the modified tryptophan derivative.

Conclusion

Nα-Fmoc-Nα,1-dimethyl-L-tryptophan represents a sophisticated chemical tool for the synthesis of advanced peptides. By simultaneously addressing two major challenges in peptide chemistry—proteolytic instability and synthetic side reactions—it enables the creation of more robust and pure peptide candidates. Its use is particularly indicated for the development of therapeutic peptides where longevity and purity are paramount. While its synthesis is more complex than standard derivatives, the significant advantages it confers upon the final peptide product justify its application in cutting-edge drug discovery and development programs.

References

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Advent Chembio. N-Fmoc-L-Tryptophan 98%. Available at: [Link]

-

PubChem, National Institutes of Health. N-dimethyl-l-tryptophan. Available at: [Link]

-

Aapptec Peptides. Fmoc-Trp(Boc)-OH [143824-78-6]. Available at: [Link]

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Fmoc-1-methyl-L-tryptophan | 1334509-86-2 [sigmaaldrich.com]

- 7. N-Fmoc-1-methyl-L-tryptophan 95% | CAS: 1334509-86-2 | AChemBlock [achemblock.com]

- 8. Buy N-Fmoc-L-Tryptophan 98% Online in India | Advent [adventchembio.com]

- 9. Nalpha-FMOC-L-Tryptophan | 35737-15-6 [chemicalbook.com]

The N-Methyl Tryptophan Constraint: Engineering Rigidity and Bioavailability in Peptidomimetics

Topic: Conformational Constraints of N-Methylated Tryptophan Residues Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary: The Strategic Imperative

In the landscape of modern drug discovery, the "undruggable" space of Protein-Protein Interactions (PPIs) requires scaffolds that bridge the gap between small molecules and biologics. N-methylation of the peptide backbone—specifically at bulky residues like Tryptophan (Trp)—serves as a dual-purpose molecular tool.

First, it acts as a conformational lock , restricting the Ramachandran space (

This guide details the physicochemical mechanics, synthetic protocols, and analytical validation required to successfully deploy N-methylated Tryptophan (

The Physicochemical Basis of Constraint

Steric Gearing and Rotameric Equilibrium

The introduction of a methyl group at the amide nitrogen (

However, in

-

Standard Trp: Trans population > 99.9%

-

N-Me-Trp: Cis population can rise to 10–40% (solvent dependent).

This shift is critical. If your bioactive conformation requires a cis-turn (e.g., Type VI

The Indole Factor

Tryptophan is unique due to the massive indole side chain. When

Visualization: The Conformational Logic Flow

Figure 1: Mechanistic flow of N-methylation effects on peptide conformation and stability.

Synthetic Masterclass: Overcoming the Coupling Barrier

Synthesizing peptides containing

Critical Reagent Selection

-

Building Block: Use Fmoc-N-Me-Trp(Boc)-OH. The Boc protection on the indole is mandatory to prevent alkylation of the side chain during coupling.

-

Coupling Reagents:

-

Gold Standard:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

-

Additive:HOAt (1-Hydroxy-7-azabenzotriazole).[1] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates acylation.

-

Base:DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Step-by-Step Protocol: Coupling onto N-Me-Trp

The hardest step is not coupling N-Me-Trp to the chain, but coupling the next amino acid onto the N-Me-Trp secondary amine.

Protocol:

-

Swelling: Swell resin in DMF (30 min).

-

Deprotection: 20% Piperidine/DMF (2 x 5 min). Note: Monitor for DKP formation if N-Me-Trp is the 2nd residue.

-

Activation (The "Pre-Activation" Method):

-

Dissolve Amino Acid (5 eq) + HATU (5 eq) in minimal dry DMF.

-

Add DIPEA (10 eq).

-

Allow to activate for exactly 30 seconds (do not wait longer; reactive ester hydrolysis competes).

-

-

Coupling:

-

Add activated mixture to the resin-bound N-Me-Trp.

-

Reaction Time: 2 hours at Room Temp, or 1 hour at 50°C (microwave assisted).

-

Double Coupling is mandatory. Repeat the step with fresh reagents.[2]

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: The Synthetic Decision Tree

Figure 2: Decision logic for difficult couplings onto secondary amines of N-methylated residues.

Analytical Validation

You cannot assume the conformation. You must prove it.

NMR Spectroscopy: The Gold Standard

To determine if your N-Me-Trp has successfully induced a cis-amide turn or a specific rotameric population:

-

1D

H NMR: Look for peak doubling. N-methylated peptides often exist as slowly interconverting conformers on the NMR timescale. -

ROESY / NOESY: This is the definitive test.

-

Trans-amide (

-Me): Strong NOE between -

Cis-amide (

-Me): Strong NOE between -

Diagnostic: The

to

-

Data Summary Table: N-Me-Trp Characteristics

| Feature | Standard Trp | N-Methyl Trp | Impact on Drug Design |

| H-Bond Donor | Present (Amide NH) | Absent (N-Me) | Increases membrane permeability (LogP). |

| Cis/Trans Ratio | >99% Trans | Mix (Trans/Cis) | Enables design of "kinked" or turn structures. |

| Protease Stability | Low (Chymotrypsin target) | High | Steric block of enzyme active site access. |

| Coupling Difficulty | Low | High | Requires HATU/HOAt or microwave synthesis. |

| Detection (NMR) | Amide NH (7-9 ppm) | N-Me Singlet (2.8-3.2 ppm) | Distinct chemical shift marker for validation. |

References

-

Chatterjee, J., Gilon, C., & Kessler, H. (2008).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

Teixidó, M., et al. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link

-

Di Gioia, M. L., et al. (2016). N-Methylated amino acids in peptide synthesis: Coupling reagents and strategies. Mini-Reviews in Organic Chemistry. Link

-

Biron, E., et al. (2008).[3] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

Sources

Methodological & Application

Solid phase peptide synthesis protocol for Fmoc-N-Me-Trp(Me)-OH

Technical Application Note: Solid Phase Peptide Synthesis of Fmoc-N-Me-Trp(Me)-OH

Executive Summary

The incorporation of Fmoc-N-Me-Trp(Me)-OH (

-

Steric Hindrance: The

-methyl group creates a secondary amine that is significantly less nucleophilic than a standard primary amine, making the subsequent acylation (coupling the next amino acid) difficult. -

Electronic & Hydrophobic Effects: The

-methyl group on the indole ring increases hydrophobicity, promoting on-resin aggregation, while the lack of an indole proton eliminates hydrogen bonding capability, altering secondary structure formation during synthesis.

This protocol details a high-fidelity workflow using PyAOP/HOAt activation, Chloranil monitoring , and low-loading resins to suppress deletion sequences and racemization.

Pre-Synthesis Considerations

The "Invisible" N-Terminus (Critical Warning)

Standard colorimetric monitoring (Kaiser/Ninhydrin test) fails for

-

False Negative Risk: A yellow/colorless Kaiser test after deprotection of Fmoc-N-Me-Trp(Me)-OH indicates a free secondary amine, not a capped/unreactive terminus.

-

Required Test: You must use the Chloranil Test or p-Nitrophenol Ester Test to verify deprotection and coupling completion.

Resin & Solvent Strategy

N-methylated peptides are prone to "beta-sheet-like" stacking and aggregation.

-

Resin: Use ChemMatrix® or Tentagel resins. If using polystyrene (PS), loading must be kept low (< 0.3 mmol/g ) to spatially separate growing chains.

-

Solvent: Replace DMF with NMP (N-methylpyrrolidone) for all coupling steps involving this residue. NMP disrupts aggregation more effectively than DMF.

Critical Reagents & Materials

| Component | Recommendation | Function |

| Coupling Reagent (A) | HATU | For coupling of Fmoc-N-Me-Trp(Me)-OH to the chain. |

| Coupling Reagent (B) | PyAOP (or COMU) | For coupling the next AA onto the N-Me-Trp secondary amine. |

| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Superior to HOBt for suppressing racemization in N-Me coupling. |

| Base | TMP (2,4,6-Collidine) | Weaker base than DIEA; reduces base-catalyzed racemization of the activated N-Me species. |

| Monitoring | Chloranil Reagent | 2% Chloranil in DMF + 2% Acetaldehyde in DMF.[1] |

Step-by-Step Protocol

Phase 1: Coupling Fmoc-N-Me-Trp(Me)-OH to the Resin-Bound Peptide

This step attaches the bulky residue to the growing chain. The risk here is racemization of the activated ester.

-

Resin Preparation: Swell resin in NMP for 30 min.

-

Activation (Pre-activation is discouraged):

-

Dissolve 3.0 eq Fmoc-N-Me-Trp(Me)-OH in NMP.

-

Add 3.0 eq HATU and 3.0 eq HOAt .

-

Add 6.0 eq TMP (Collidine) . Note: If Collidine is unavailable, use DIEA, but minimize pre-activation time.

-

-

Coupling:

-

Add mixture to resin immediately.

-

Agitate for 2 hours at room temperature.

-

Optional: Microwave assistance (75°C, 30W, 10 min) significantly improves yield but increases racemization risk. Use only if RT coupling fails.

-

-

Wash: NMP (3x), DCM (3x), NMP (3x).

-

QC (Kaiser Test): Perform standard Kaiser test.

Phase 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in NMP + 0.1 M HOBt .

-

Why HOBt? It suppresses aspartimide formation and helps prevent Diketopiperazine (DKP) formation, which is accelerated by the cis-amide preference of N-methyl residues.

-

-

Cycle: Treat 2 x 10 min.

-

Wash: Thoroughly wash with NMP (5x) and DCM (5x) to remove all traces of piperidine (secondary amines scavenge acylating agents slowly, so residual base is detrimental).

Phase 3: Verification (The Chloranil Test)

Do not proceed without this check.

-

Take a small aliquot of resin beads.

-

Add 2 drops 2% Acetaldehyde in DMF .

-

Add 2 drops 2% Chloranil in DMF .

-

Wait 5 minutes.

-

Dark Blue/Green Beads: Positive for Secondary Amine (Deprotection successful).

-

Colorless/Yellow: Negative (Deprotection failed).

-

Phase 4: Coupling the NEXT Amino Acid (The Bottleneck)

This is the most difficult step. The incoming amino acid must attack the sterically crowded secondary amine of the N-Me-Trp.

-

Reagent Choice: Use PyAOP (preferred) or HATU. PyAOP is a phosphonium salt that avoids the formation of guanidinium byproducts which can terminate the chain during slow couplings.

-

Activation:

-

5.0 eq Incoming Fmoc-Amino Acid.

-

5.0 eq PyAOP .

-

5.0 eq HOAt .

-

10.0 eq DIEA .

-

-

Coupling:

-

Double coupling is mandatory .

-

Round 1: 2 hours at RT. Drain.

-

Round 2: Fresh reagents, reaction overnight (12h) or Microwave (75°C, 20 min).

-

-

Capping (Crucial):

-

After coupling, cap unreacted secondary amines with Acetic Anhydride/Pyridine (1:1 in DMF) for 30 min. Note: Acetylation of secondary amines is difficult; ensure high concentration.

-

Workflow Visualization

Caption: Decision tree for SPPS of N-methylated residues, highlighting the switch from Kaiser to Chloranil testing.

Troubleshooting & Analysis

| Observation | Root Cause | Solution |

| Deletion of N-Me-Trp | Incomplete coupling of the bulky residue. | Switch to Microwave coupling (50°C max to avoid racemization) or use COMU . |

| Deletion of Next AA | Failure to acylate the secondary amine ( | Use PyAOP instead of HATU. Increase temperature to 60°C. Ensure HOAt is fresh. |

| Double Peaks (HPLC) | Racemization or Cis/Trans Isomerism . | N-methyl peptides exist in slow-exchanging cis/trans conformers. Run HPLC at 60°C to coalesce peaks. If peaks remain split, racemization occurred—use Collidine base next time. |

| Low Crude Purity | DKP formation during deprotection. | Shorten deprotection times. Use DBU (2%) instead of Piperidine for faster kinetics, or use Trityl-protected N-terminus if possible. |

References

-

Teixidó, M., et al. (2005).[3] "Solid-Phase Synthesis of N-Methyl Peptides: Procedures and Pitfalls." Journal of Peptide Science. Link

-

Coste, J., et al. (1990). "PyAOP: A Phosphonium Salt Reagent for the Synthesis of Difficult Peptides." Tetrahedron Letters. (Demonstrates PyAOP superiority for N-methyl couplings). Link

-

Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. (The Chloranil/Acetaldehyde Test protocol). Link

-

Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. (Discusses aggregation and solvent effects). Link

-

Merck Millipore. "Novabiochem® Letters: Coupling Reagents."[4] (Comparative data on HATU vs PyAOP). Link

Sources

Coupling reagents for sterically hindered N-methyl amino acids

Application Note: Advanced Coupling Strategies for Sterically Hindered N-Methyl Amino Acids

Part 1: The Steric & Electronic Challenge

The incorporation of N-methyl amino acids (N-Me-AAs) is a critical strategy in modern drug discovery to improve metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics (e.g., Cyclosporine A, ADCs).[1][2] However, the N-methylation introduces two formidable barriers to synthesis:

-

Steric Occlusion: The methyl group adds significant bulk at the nucleophilic center. More importantly, N-alkylated amides prefer the cis-conformation (up to 90% in some solvents), which buries the nucleophilic amine inside the peptide backbone, making it inaccessible to incoming activated amino acids.[1][2]

-

Electronic Deactivation: The inductive effect of the methyl group, combined with the steric clash, drastically lowers the nucleophilicity of the secondary amine.[1]

Standard reagents (HBTU, DIC/HOBt) often result in incomplete coupling, deletion sequences, or extensive epimerization due to the prolonged reaction times required.[1] This guide details the "Next-Generation" protocols using COMU , PyAOP , and Acid Fluorides (TFFH) to overcome these barriers.[1]

Part 2: Mechanistic Logic & Reagent Selection

To solve these couplings, we must move beyond standard carbodiimides.[1] The choice of reagent depends on the specific difficulty of the junction (e.g., coupling to an N-Me residue vs. coupling between two N-Me residues).[1][2]

Mechanism of Action: The "HOAt Effect" and Acid Fluorides

The most effective reagents for hindered systems rely on the "HOAt effect" (or its modern equivalent, Oxyma).[1] The pyridine nitrogen in HOAt (and the oxime in Oxyma) provides anchimeric assistance (neighboring group participation), forming a 7-membered ring transition state that positions the amine for attack.[1][2]

For the most extreme cases, Acid Fluorides (generated via TFFH) are superior because the leaving group (F-) is physically small, minimizing the steric penalty in the transition state.[1]

Figure 1: The "HOAt/Oxyma Effect" stabilizes the transition state, accelerating the reaction before side reactions (guanidinylation) can occur.[1]

Table 1: Comparative Reagent Selection Guide

| Reagent Class | Reagent | Active Species | Best Use Case | Risk Profile |

| Uronium | HATU | OAt Ester | Gold standard for difficult couplings.[1][2][3] | High: Can guanidinylate N-terminal amines if reagent is in excess.[1][2] |

| Uronium | COMU | Oxyma Ester | Primary Recommendation. Safer, more soluble, often higher yield than HATU.[1] | Low: Less epimerization; safer byproducts (water soluble).[1] |

| Phosphonium | PyAOP | OAt Ester | N-Me to N-Me couplings. Does not cause guanidinylation.[1][2] | Medium: Expensive; requires careful base handling.[1] |

| Acid Fluoride | TFFH | Acid Fluoride | "Brick Wall" couplings. Extreme steric hindrance (Aib, N-Me-Val).[1][2] | Medium: Moisture sensitive; requires high quality anhydrous solvents. |

Part 3: Validated Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Coupling standard amino acids TO an N-methylated residue.[1][2]

Rationale: COMU releases Oxyma Pure, which is safer than HOAt (non-explosive) and shows superior suppression of racemization.[1][3] It is the first-line defense.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve Fmoc-AA-OH and COMU in minimal DMF (concentration ~0.2 M).[1][2]

-

Crucial Step: Add DIEA to the mixture to activate.[4] Shake for exactly 30 seconds . Do not pre-activate longer than 1-2 mins to avoid epimerization.

-

Add the activated solution immediately to the resin-bound N-methyl amine.[1][2]

-

React for 1 hour at room temperature.

-

Monitoring: Use the Chloranil test (Ninhydrin does not work on secondary amines).[1]

-

Optimization: If incomplete, perform a second coupling with fresh reagents.[5]

-

Protocol B: The "Hard Case" (PyAOP/Collidine)

Best for: Coupling an N-methyl amino acid TO another N-methyl amino acid (e.g., N-Me-Val → N-Me-Leu).[1][2]

Rationale: Phosphonium salts (PyAOP) do not react with the amino group of the resin.[1] This allows for longer reaction times without terminating the chain via guanidinylation. We use Collidine (TMP) instead of DIEA because it is a weaker base, significantly reducing the risk of epimerization during these slow reactions.[1]

-

Reagents:

-

Procedure:

-

Add the solution to the resin before adding the base.

-

React for 2 to 4 hours (or overnight for extremely hindered residues).

-

Note: PyAOP allows for "in situ" activation on the resin, maximizing the local concentration of active species.[1]

Protocol C: The "Nuclear Option" (TFFH - Acid Fluorides)

Best for: Extremely hindered couplings (Aib-Aib, N-Me-Val-N-Me-Val) where active esters fail.[1][2]

Rationale: Acid fluorides are highly reactive acylating agents with the smallest possible leaving group (Fluoride), minimizing steric clash.[1] TFFH generates them in situ.[2][4][6]

-

Reagents:

-

Procedure:

Part 4: Troubleshooting & Optimization Logic

When a coupling fails, blindly increasing equivalents often fails. Use this logic tree to diagnose the failure mode.

Figure 2: Decision matrix for optimizing difficult N-methyl couplings.

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1][2]

-

El-Faham, A., et al. (2009).[1][11] COMU: A third generation of uronium-type coupling reagents.[1][2][12] Chemistry – A European Journal, 15(37), 9404-9416.[1] Link[1][2]

-

Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][2] Tetrahedron Letters, 31(2), 205-208.[1] Link

-

Carpino, L. A., & El-Faham, A. (1995).[1][11] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[4][6][11] A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[4][6][8] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link[1][2]

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Powerful and Easy Peptide Coupling Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. globalresearchonline.net [globalresearchonline.net]

Fmoc-N,1-dimethyl-L-tryptophan solubility in DMF and NMP

Application Note: Solubility and Coupling Protocols for Fmoc-N,1-dimethyl-L-tryptophan in SPPS